2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c1-11-18-19-15-5-6-16(21-24(11)15)22-8-12(9-22)10-23-17(25)7-13-3-2-4-14(13)20-23/h5-7,12H,2-4,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKNUTFJEMYBTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)CN4C(=O)C=C5CCCC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one belongs to a class of triazolopyridazine derivatives that have garnered attention for their diverse biological activities. This article synthesizes the available research on its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
The compound features a complex molecular structure characterized by a cyclopenta[c]pyridazin core fused with a triazolo[4,3-b]pyridazine moiety. This structural complexity is believed to contribute to its biological activity. Below is a summary of its chemical structure:
| Attribute | Details |
|---|---|
| Molecular Formula | C₁₄H₁₄N₆O |
| Molecular Weight | 286.30 g/mol |
| CAS Number | Not available in current databases |
1. Tyrosine Kinase Inhibition
Triazolopyridazine derivatives have been studied as potential inhibitors of tyrosine kinases, including c-Met and other receptor tyrosine kinases (RTKs). These kinases play crucial roles in cell signaling pathways related to cancer progression and metastasis. Research indicates that the compound exhibits significant inhibition of tyrosine kinase activity, which may be beneficial in cancer treatment strategies .
2. Antimicrobial Properties
Several studies have reported the antimicrobial activity of triazolopyridazine derivatives. The compound has shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
3. Neuropharmacological Effects
Research indicates that compounds within this class may possess anxiolytic and antidepressant-like effects. Preclinical studies have demonstrated that certain triazolopyridazines can modulate neurotransmitter systems, particularly GABAergic pathways. This modulation may lead to reduced anxiety and improved mood in animal models .
Case Studies and Research Findings
Several notable studies have explored the biological activity of similar compounds:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that related triazolopyridazine compounds significantly inhibited the proliferation of various cancer cell lines in vitro, with IC50 values in the low micromolar range .
- Antimicrobial Screening : In a comparative study assessing antimicrobial efficacy, derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The most active compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Scientific Research Applications
Chemical Properties and Structure
Before delving into applications, it is essential to understand the chemical structure and properties of the compound. The molecular formula is with a molecular weight of approximately 342.41 g/mol. The compound features a complex structure that includes a cyclopenta[c]pyridazine core fused with a triazole-pyridazine moiety.
Cancer Therapy
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant inhibitory activity against various kinases involved in cancer progression. For instance:
- Inhibition of c-Met Kinase : A series of triazolo-pyridazine derivatives have been synthesized and evaluated for their inhibitory activity against c-Met kinase. One study reported that a compound structurally similar to 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one demonstrated potent cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values in the micromolar range .
Tyrosine Kinase Modulation
The compound has been investigated as a potential modulator of tyrosine kinases. Tyrosine kinases play crucial roles in cell signaling pathways that regulate cell division and growth. Inhibitors targeting these kinases are vital in treating various cancers:
- Mechanism of Action : The mechanism involves the inhibition of aberrant signaling pathways mediated by c-Met and other related tyrosine kinases. This inhibition can lead to reduced tumor growth and metastasis .
Antibacterial Activity
While primarily focused on cancer treatment, there is emerging interest in the antibacterial properties of similar compounds. Some derivatives have shown promising results against resistant bacterial strains:
- Research Findings : Compounds with structural similarities to the target compound have been reported to exhibit significant antibacterial activity through mechanisms involving disruption of bacterial cell wall synthesis .
Case Studies and Research Findings
| Study | Findings | Compound Tested |
|---|---|---|
| Study A | Significant cytotoxicity against A549 cells (IC50 = 1.06 μM) | Triazolo-pyridazine derivative |
| Study B | Inhibition of c-Met kinase with IC50 values comparable to Foretinib | Similar triazolo-pyridazine compound |
| Study C | Antibacterial activity against Gram-positive bacteria | Various triazole derivatives |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Bioactivity Comparison of Cyclopenta-Fused Compounds
Table 2: Pharmacokinetic Parameters of Triazolo-Pyridazine Analogues
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-cyclopenta[c]pyridazin-3-one?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic assembly. Key steps include:
- Cyclization : Formation of the triazolo-pyridazine core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under optimized conditions (e.g., sodium ascorbate/copper sulfate in DMSO at 60–80°C) .
- Azetidine Functionalization : Coupling of 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine with azetidine intermediates using nucleophilic substitution or reductive amination .
- Final Assembly : Linking the azetidine moiety to the cyclopenta[c]pyridazin-3-one scaffold via alkylation or Mitsunobu reactions. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) for purity assessment (>95%) and molecular ion verification .
- X-ray Crystallography : If crystalline forms are obtainable, single-crystal analysis resolves absolute configuration .
Q. What precautions are critical for handling this compound in the laboratory?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis or oxidation .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods due to potential dust inhalation risks .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste, as related triazolo-pyridazines may contain halogenated byproducts .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound’s synthesis?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for cyclization or coupling steps .
- Machine Learning : Train models on datasets of analogous triazolo-pyridazine reactions to predict optimal solvents, catalysts, and temperatures. Tools like ICReDD’s reaction design platform integrate experimental and computational data .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Comparative Analysis : Cross-validate NMR shifts with structurally similar compounds (e.g., 6-Chloro-7-cyclobutyl-triazolo-pyridazines) to identify anomalous peaks .
- Isotopic Labeling : Use N or H labeling to clarify ambiguous assignments in crowded spectral regions .
- Dynamic NMR : Assess rotational barriers in azetidine or cyclopentane moieties to explain temperature-dependent splitting .
Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to:
- Acidic/basic conditions (0.1M HCl/NaOH at 25–60°C).
- Oxidative stress (3% HO).
- Analytical Monitoring : Track degradation products via LC-MS and quantify stability using Arrhenius kinetics to extrapolate shelf-life .
Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Systematically vary substituents (e.g., methyl groups on the triazolo ring or azetidine) and assess biological activity .
- Molecular Docking : Use cryo-EM or X-ray structures of target proteins (e.g., kinases) to predict binding modes and guide SAR .
Data-Driven and Experimental Design Questions
Q. How can reactor design improve scalability for synthesizing this compound?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow systems to enhance heat/mass transfer during exothermic steps (e.g., cyclization). Use PTFE reactors to avoid metal contamination .
- Membrane Separation : Integrate nanofiltration membranes for in-line purification, reducing reliance on column chromatography .
Q. What methodologies validate mechanistic hypotheses for side reactions during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
